molecular formula C16H20BN3O B11114624 diethyl[2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron

diethyl[2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron

Cat. No.: B11114624
M. Wt: 281.2 g/mol
InChI Key: MBAVOSHOWJHHOX-UHFFFAOYSA-O
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Description

2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, triazole, and boron chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole precursors, followed by their coupling under specific conditions to introduce the boron moiety. Common reagents used in these reactions include organoboranes, halogenated pyridines, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s boron moiety can form stable complexes with biomolecules, altering their function and leading to therapeutic effects. Pathways involved in its action may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIETHYL-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE: shares similarities with other heterocyclic compounds such as imidazoles, quinolones, and indoles.

Uniqueness

    Structural Uniqueness: The incorporation of a boron atom within the heterocyclic framework is a distinctive feature.

    Functional Uniqueness: Its ability to form stable complexes with biomolecules sets it apart from other similar compounds.

Properties

Molecular Formula

C16H20BN3O

Molecular Weight

281.2 g/mol

IUPAC Name

4,4-diethyl-3-phenyl-3,5-diaza-1-azonia-4-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-2-one

InChI

InChI=1S/C16H19BN3O/c1-3-17(4-2)18-15-12-8-9-13-19(15)16(21)20(17)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3/q-1/p+1

InChI Key

MBAVOSHOWJHHOX-UHFFFAOYSA-O

Canonical SMILES

[B-]1(NC2=CC=CC=[N+]2C(=O)N1C3=CC=CC=C3)(CC)CC

Origin of Product

United States

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